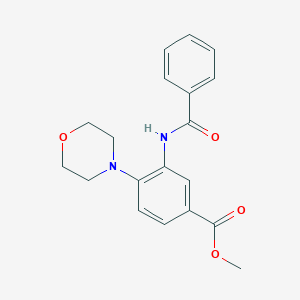
2,4-dimethoxy-6-phenoxy-1,3,5-triazine
Overview
Description
2,4-dimethoxy-6-phenoxy-1,3,5-triazine, commonly known as DPT, is a heterocyclic organic compound with a molecular formula C12H11N3O3. It is a triazine derivative that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and chemical biology. DPT possesses unique chemical and physical properties that make it a versatile compound for a wide range of applications.
Scientific Research Applications
Crystal Structure Analysis
Fridman, Kapon, and Kaftory (2003) described the crystal structures of derivatives of 2,4-dimethoxy-1,3,5-triazine. These derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine and 3-(4,6-dimethoxy-1,3,5-triazin-2-yloxy)-2-methylphenol, displayed unique conformations and bonding interactions, highlighting the importance of 2,4-dimethoxy-6-phenoxy-1,3,5-triazine in understanding molecular structures (Fridman, Kapon, & Kaftory, 2003).
Catalysis and Chemical Synthesis
Peng et al. (2017) explored 4,6-dimethoxy-1,3,5-triazin-2-yloxy as a new directing group for catalytic C–H acetoxylation of arenes. This research underscores the role of triazine derivatives in facilitating selective chemical transformations, which is crucial for synthesizing complex organic compounds (Peng et al., 2017).
Recyclable Hypervalent Iodine(III) Reagents
Thorat, Bhong, and Karade (2013) developed 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine as a recyclable reagent for chlorination and oxidation reactions. This highlights the utility of triazine derivatives in creating environmentally friendly and sustainable chemical reagents (Thorat, Bhong, & Karade, 2013).
Nonlinear Optical Materials
Boese et al. (2002) investigated the crystal structures of triazine derivatives for applications in nonlinear optics (NLO). Their work indicates that 2,4-dimethoxy-6-phenoxy-1,3,5-triazine derivatives could be potential candidates for developing new materials with NLO properties (Boese et al., 2002).
Polymer Synthesis
Kucharski et al. (1982) described the synthesis and properties of 2,4-diallyloxy-6-phenoxy-1,3,5-triazine. This research demonstrates the potential of triazine derivatives in polymer science, particularly in the synthesis of novel polymers with specific properties (Kucharski & Mazurkiewicz, 1982).
properties
IUPAC Name |
2,4-dimethoxy-6-phenoxy-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-15-9-12-10(16-2)14-11(13-9)17-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCBQSGONOBZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)OC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)



![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5841726.png)
![N-(4-{2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5841737.png)
![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)
![5-hydroxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5841746.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5841750.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5841752.png)
![N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5841758.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5841764.png)
